Benzo[h]phenaleno[1,9-bc]acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
190-03-4 |
|---|---|
Molecular Formula |
C27H15N |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-22-16(4-1)8-11-20-15-21-14-19-10-9-17-5-3-6-18-12-13-23(25(19)24(17)18)27(21)28-26(20)22/h1-15H |
InChI Key |
LSOXDMMVEWWGSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32 |
Other CAS No. |
190-03-4 |
Synonyms |
Benzo[h]phenaleno[1,9-bc]acridine |
Origin of Product |
United States |
Synthetic Methodologies for Benzo H Phenaleno 1,9 Bc Acridine and Analogues
Classical and Contemporary Approaches to Fused Acridine (B1665455) Scaffold Synthesis
The construction of the acridine core, a key feature of the target molecule, has been a subject of extensive research for over a century. ptfarm.pl Classical methods often rely on harsh reaction conditions, while contemporary approaches aim for greater efficiency and milder protocols.
Condensation Reactions and Ring-Closing Strategies
Condensation reactions are a cornerstone of acridine synthesis. The Bernthsen acridine synthesis, for instance, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to yield an acridine derivative. ptfarm.pllookchem.com This method highlights the utility of Lewis acids in promoting the necessary cyclization and dehydration steps.
Another classical approach involves the condensation of aniline (B41778) with o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid intermediate. Subsequent cyclization using phosphorus oxychloride (POCl₃) furnishes a 9-chloroacridine, which can be further functionalized. lookchem.com
Ring-closing strategies are also pivotal in the synthesis of fused acridines. These methods often involve the intramolecular cyclization of a pre-functionalized precursor. For example, the synthesis of benzo[c]acridine derivatives can be achieved through a three-component condensation reaction of aromatic aldehydes, 1-naphthylamine (B1663977), and dimedone. scielo.org.mx This one-pot reaction exemplifies a modern approach to building complex heterocyclic systems efficiently.
A variety of reagents and conditions can be employed for these condensation and ring-closing reactions, as summarized in the table below.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride | 9-Substituted Acridine | ptfarm.pllookchem.com |
| From o-chlorobenzoic acid | Aniline, o-chlorobenzoic acid | POCl₃ | 9-Chloroacridine | lookchem.com |
| Three-component condensation | Aromatic aldehyde, 1-naphthylamine, Dimedone | SBA-Pr-SO₃H, solvent-free | Benzo[c]acridine derivative | scielo.org.mx |
Multi-component Reaction Paradigms for Polycyclic Acridines
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of polycyclic acridines.
For instance, a one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines using p-toluenesulfonic acid as a catalyst provides a domino protocol for the efficient synthesis of 7-arylbenzo[c]acridine-5,6-diones. rsc.org The mechanism of this reaction can be solvent-dependent, adding another layer of synthetic control. rsc.org
The synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been achieved through a three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine under various catalytic conditions, including the use of a sulfonic acid-functionalized SBA-15 nanoporous catalyst. scielo.org.mx This highlights the application of heterogeneous catalysts in facilitating these complex transformations.
Modular and Step-Economical Synthesis
Modern synthetic chemistry emphasizes modularity and step-economy, principles that are well-represented in the development of new methods for constructing fused acridine systems.
Photo-Induced Processes in Acridine Ring Formation
Cascade Annulation Reactions for Benzo-Fused Acridines
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, provide a powerful strategy for the rapid assembly of complex polycyclic systems. The synthesis of novel 7-arylbenzo[c]acridine-5,6-diones via a one-pot domino protocol is an example of a cascade process that efficiently builds the fused acridine skeleton. rsc.org
Catalysis in Polycyclic Acridine Synthesis
Catalysis plays a crucial role in the modern synthesis of polycyclic acridines, enabling milder reaction conditions, higher yields, and greater selectivity.
The use of a sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) as a nanoporous acid catalyst has been shown to be effective in the one-pot synthesis of benzo[c]acridine derivatives from aromatic aldehydes, 1-naphthylamine, and dimedone under solvent-free conditions. scielo.org.mx This heterogeneous catalyst can be recovered and reused, offering significant environmental and economic advantages. scielo.org.mx
Similarly, p-toluenesulfonic acid has been employed as an environmentally benign catalyst for the synthesis of 7-arylbenzo[c]acridine-5,6-diones in a one-pot, three-component reaction. rsc.org
The table below summarizes some of the catalytic systems used in the synthesis of benzo-fused acridines.
| Catalyst | Reactants | Product | Advantages | Reference |
| SBA-Pr-SO₃H | Aromatic aldehydes, 1-naphthylamine, Dimedone | Benzo[c]acridine derivatives | Heterogeneous, reusable, solvent-free | scielo.org.mx |
| p-Toluenesulfonic acid | 2-Hydroxynaphthalene-1,4-dione, Aromatic aldehydes, Aromatic amines | 7-Arylbenzo[c]acridine-5,6-diones | Environmentally benign, one-pot | rsc.org |
Heterogeneous and Homogeneous Catalytic Systems
Catalysis plays a pivotal role in the efficient synthesis of complex acridine derivatives, offering pathways with higher yields and selectivity compared to traditional stoichiometric methods. Both heterogeneous and homogeneous catalytic systems are instrumental in the key bond-forming reactions required for the assembly of the Benzo[h]phenaleno[1,9-bc]acridine framework.
One of the classical approaches to acridine synthesis is the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) using a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). rsc.orgresearchgate.netrsc.org For a complex target like this compound, a plausible diarylamine precursor would be a derivative of N-phenyl-1-naphthylamine, which upon reaction with a suitable carboxylic acid and subsequent cyclization steps, could form the core structure. The high temperatures and long reaction times (often 24 hours) associated with the traditional Bernthsen method, however, present significant drawbacks. rsc.org
Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, aligning with the principles of green chemistry. For the synthesis of benzo[c]acridine derivatives, a range of solid acid catalysts have been successfully employed. scielo.org.mx One notable example is the use of sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous silica (B1680970) material, as a highly active and reusable catalyst for the one-pot, three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone. scielo.org.mx This method proceeds under solvent-free conditions, further enhancing its green credentials. scielo.org.mx While this specific reaction leads to tetrahydrobenzo[c]acridin-8(9H)-one derivatives, the underlying principle of using a solid acid catalyst to promote the necessary cyclization and condensation reactions could be adapted for the synthesis of the fully aromatic this compound system.
The following table summarizes some of the catalytic systems used in the synthesis of related acridine compounds:
| Catalyst System | Type | Reaction Type | Precursors | Target/Analogue | Reference(s) |
| Zinc Chloride | Homogeneous (Lewis Acid) | Bernthsen Synthesis | Diarylamine, Carboxylic Acid | 9-Substituted Acridines | rsc.orgresearchgate.netrsc.org |
| Palladium Catalysts | Homogeneous | Domino N-H/C-H Coupling | Dihalonaphthalenes, Diphenylamines | Benzo[kl]acridines | rsc.org |
| SBA-Pr-SO3H | Heterogeneous (Solid Acid) | One-pot, Three-component | Aldehydes, 1-Naphthylamine, Dimedone | Benzo[c]acridine derivatives | scielo.org.mx |
| p-Toluene sulphonic acid | Homogeneous (Brønsted Acid) | One-pot, Three-component | 2-Hydroxynaphthalene-1,4-dione, Aldehydes, Amines | Benzo[c]acridine-5,6-diones | researchgate.net |
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of complex organic molecules. mdpi.com
A significant green modification to the classical Bernthsen reaction involves the use of microwave irradiation . nih.gov By employing microwave heating, the synthesis of 9-substituted acridines can be achieved with significantly shorter reaction times and higher yields, while also reducing the amount of the Lewis acid catalyst (ZnCl2) required. nih.gov This not only improves the efficiency of the reaction but also its environmental footprint.
The use of solvent-free reaction conditions , as demonstrated in the SBA-Pr-SO3H catalyzed synthesis of benzo[c]acridine derivatives, is another key green chemistry approach. scielo.org.mx Eliminating the need for volatile and often toxic organic solvents reduces waste and environmental pollution.
Furthermore, the development of one-pot, multi-component reactions is inherently a green strategy. scielo.org.mx By combining several synthetic steps into a single operation, these reactions reduce the need for intermediate purification steps, thereby saving time, energy, and materials. The synthesis of 7-arylbenzo[c]acridine-5,6-diones via a one-pot domino protocol using the environmentally benign catalyst p-toluene sulphonic acid is a prime example of this approach. researchgate.net
The use of water as a solvent, where possible, and the development of recyclable catalytic systems are other important facets of green chemistry that can be applied to the synthesis of complex acridines. scielo.org.mx
Synthetic Challenges and Future Perspectives in Complex Acridine Synthesis
Despite the progress in synthetic methodologies, the construction of large and complex polycyclic azaarenes like this compound remains a formidable task, presenting several challenges.
A major hurdle is the often low solubility of the large, planar aromatic products. researchgate.net This poor solubility complicates not only the reaction work-up and purification but also the characterization of the final compounds. researchgate.netacs.org The synthesis of larger acridine molecules with more than seven aromatic rings has been reported to be particularly challenging due to this issue. researchgate.net
Looking ahead, the future of complex acridine synthesis will likely focus on several key areas:
Development of novel catalytic systems: The design of more active, selective, and recyclable catalysts will be crucial for improving the efficiency and sustainability of synthetic routes. This includes the exploration of new solid acid catalysts, advanced homogeneous catalysts, and potentially biocatalytic approaches.
Advancements in C-H activation: Direct C-H activation/functionalization strategies hold great promise for the streamlined synthesis of complex azaarenes, as they can significantly shorten synthetic sequences by avoiding the need for pre-functionalized starting materials.
Flow chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved yields and selectivity, and facilitating the scale-up of synthetic processes.
Computational chemistry: The use of computational modeling and theoretical calculations can aid in the design of new synthetic routes and in understanding the mechanisms of complex reactions, thereby accelerating the discovery of new and efficient methodologies. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Structural Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "fingerprint" of a molecule by probing its vibrational modes. These modes are highly sensitive to the molecule's geometry, bond strengths, and the presence of specific functional groups.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a large, rigid, and aromatic system like Benzo[h]phenaleno[1,9-bc]acridine, the IR spectrum is expected to be dominated by several key features. The presence of a phenyl group in a compound can be identified with a reasonable degree of certainty from its infrared spectrum. libretexts.org Common features in the spectra of benzene (B151609) derivatives include two bands near 1600 cm⁻¹ and 1500 cm⁻¹, which are associated with the stretching vibrations of the carbon-carbon bonds in the aromatic ring. libretexts.org Additionally, sharp bands around 3030 cm⁻¹ are characteristic of aromatic C-H bond stretching vibrations. libretexts.org
While specific IR data for this compound is not available, analysis of related benzo[c]acridine derivatives shows characteristic peaks. For instance, a synthesized derivative exhibited IR absorption bands (in KBr) at 3351 cm⁻¹ (N-H stretching), 3091 cm⁻¹ (aromatic C-H stretching), and characteristic peaks for C=C and C=O stretching in the 1700-1400 cm⁻¹ region. scielo.org.mx For the parent this compound, which lacks an N-H bond, the spectrum would be expected to show prominent aromatic C-H stretching vibrations above 3000 cm⁻¹ and a complex pattern of C=C stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of its extensive polycyclic aromatic system. The specific frequencies and intensities of these bands would be unique to its structure.
Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule during vibration. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon framework of PAHs. The high degree of conjugation and structural rigidity in this compound would be expected to give rise to strong Raman signals.
The Raman spectra of large PAHs and aza-PAHs typically show intense bands corresponding to in-plane C-C stretching modes of the aromatic rings. These "graphitic" modes, often found in the 1300-1600 cm⁻¹ region, are indicative of the extended π-conjugated system. The position and intensity of these bands can provide information about the degree of electronic delocalization and the structural integrity of the molecule. While specific Raman data for this compound is not documented, the technique remains a valuable tool for characterizing such complex aromatic structures.
Electronic and Optical Spectroscopy for Photophysical Properties
Electronic and optical spectroscopy techniques, such as UV-Vis absorption and photoluminescence spectroscopy, are fundamental for elucidating the photophysical properties of conjugated molecules. These methods probe the electronic transitions between different energy levels within the molecule.
UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to various excited states upon absorption of UV or visible light. The electronic spectra of polynuclear aromatic hydrocarbons where aromatic rings are fused in a linear fashion are similar to the spectrum of benzene, but the bands are shifted to longer wavelengths. libretexts.org For large, angularly fused aza-arenes like this compound, a complex absorption spectrum with multiple bands corresponding to π→π* transitions is expected.
The absorption spectrum of the parent compound, acridine (B1665455), shows characteristic absorption bands. iaea.org As the size of the conjugated system increases through the fusion of additional benzene and phenalene (B1197917) rings, a significant bathochromic (red) shift of the absorption bands is anticipated. This is due to the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in larger conjugated systems. Therefore, this compound is expected to absorb light at longer wavelengths, potentially extending into the visible region.
Photoluminescence spectroscopy, particularly fluorescence, investigates the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Many large, rigid PAHs and aza-PAHs are highly fluorescent. The introduction of nitrogen atoms into the aromatic framework can modulate the fluorescence properties. rsc.orgrsc.org
For this compound, strong fluorescence would be expected due to its rigid, planar structure which disfavors non-radiative decay pathways. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The color of the emitted light would depend on the energy of the S1 → S0 transition. The incorporation of nitrogen atoms and the extended π-system can lead to a variety of emission colors. For example, some nitrogen-containing bowl-shaped PAHs exhibit fluorescence from green to near-infrared. rsc.org
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are often observed for rigid molecules with extended π-systems. The pyrene (B120774) ring, a substructure within the phenalene part of the target molecule, is known to be a part of diverse fluorophores that exhibit high fluorescence quantum yields in solution. mdpi.com
While the specific quantum yield of this compound has not been reported, it is plausible that it would be a reasonably efficient emitter. The emission characteristics, including the lifetime of the excited state and the specific wavelengths of maximum emission, would be key parameters in determining its potential for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com For complex systems like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton and carbon signals. ipb.pt
Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. nih.gov In PANHs such as acridine derivatives, the chemical shifts are influenced by the aromatic ring currents, the presence of the nitrogen heteroatom, and steric interactions between adjacent protons. researchgate.net Aromatic protons in these large systems typically resonate in the downfield region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm. chemicalbook.com The specific position of a proton's signal is dictated by its proximity to the nitrogen atom and the electronic effects of the fused ring system.
Similarly, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Carbons adjacent to the nitrogen atom experience a different shielding effect compared to other aromatic carbons, leading to characteristic chemical shifts. researchgate.net Quaternary carbons, those not bonded to any hydrogen atoms, are also readily identified. While specific experimental data for this compound is not publicly available, the table below illustrates typical chemical shift ranges for a related, simpler compound, acridine, to demonstrate the principles of NMR analysis. chemicalbook.comuq.edu.au
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Acridine
This table provides example data for a related compound to illustrate the type of information obtained from NMR spectroscopy.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1, 8 | 8.22 | 125.6 |
| 2, 7 | 7.49 | 128.3 |
| 3, 6 | 7.74 | 126.5 |
| 4, 5 | 8.11 | 129.4 |
| 9 | 8.97 | 148.9 |
| 4a, 5a | - | 124.9 |
| 8a, 9a | - | 148.9 |
Data sourced from publicly available spectral databases for Acridine. chemicalbook.comuq.edu.au
2D NMR Techniques for Complex Structural Assignments
For a molecule with the complexity of this compound, with its numerous overlapping proton signals, 1D NMR spectra are often insufficient for a complete structural assignment. ipb.pt Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by providing correlation information between different nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms (²J and ³J couplings). emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of bonded proton networks throughout the molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹J coupling). libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR assignments. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J couplings). libretexts.orgcolumbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems through quaternary carbons and heteroatoms. youtube.com For instance, it can show correlations from a proton to carbons across the nitrogen atom or across fused rings.
The combined application of these 2D NMR techniques allows for the systematic and unambiguous assignment of all proton and carbon resonances, even in highly complex and condensed aromatic systems like this compound. researchgate.net
High-Resolution Imaging and Surface Analysis
Scanning probe microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide unparalleled real-space visualization of molecules on surfaces, offering insights into their architecture and morphology at the nanoscale. nih.gov
Scanning Tunneling Microscopy (STM) for Molecular Architecture on Surfaces
STM is a powerful technique for imaging conductive surfaces with atomic resolution. capes.gov.br When applied to molecules like PANHs adsorbed on a conductive substrate (e.g., gold, copper, or graphite), STM can visualize the molecule's shape, orientation, and self-assembly behavior. nih.gov The tunneling current in STM is sensitive to the local density of electronic states, meaning that STM images often reflect the molecule's frontier molecular orbitals. nih.gov
For a large, planar molecule like this compound, STM could reveal:
The precise orientation of individual molecules on the substrate.
The formation of ordered monolayers or other supramolecular structures.
The influence of the nitrogen heteroatom on the electronic structure and imaging contrast.
The planarity of the molecule when adsorbed on a surface.
Studies on related large aromatic molecules have demonstrated the capability of STM to resolve intramolecular features, providing a direct visual confirmation of the molecular structure. nih.gov
Atomic Force Microscopy (AFM) for Morphological Insights
AFM is a versatile SPM technique that can image both conductive and non-conductive surfaces by scanning a sharp tip attached to a flexible cantilever over the sample. wikipedia.org It provides a three-dimensional topographical map of the surface with high resolution. pressbooks.pub In the context of this compound, AFM can be used to study the morphology of thin films or molecular aggregates. researchgate.net
Key morphological insights that can be gained from AFM include:
The thickness and uniformity of molecular films.
The size and shape of molecular clusters or islands.
The surface roughness of deposited layers. nih.gov
The mechanical properties of the molecular assemblies, such as stiffness and adhesion, through force spectroscopy modes. researchgate.net
AFM is particularly valuable for characterizing the larger-scale organization of molecules on a surface, complementing the higher-resolution but typically smaller-field-of-view images obtained with STM. acs.org
Gas-Phase Spectroscopy of PANHs
Studying molecules in the gas phase provides intrinsic information about their properties, free from the influence of solvents or substrates. Gas-phase spectroscopy of PANHs is of particular interest in fields such as astrophysics, where these molecules are thought to be components of the interstellar medium. aanda.org
Techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy are used to obtain the infrared spectra of gas-phase PANH ions. ru.nl In these experiments, ions are trapped and irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. By monitoring the fragmentation of the ions as a function of laser wavelength, an IR spectrum can be constructed. ru.nl
Studies on gas-phase PANH cations, such as those of quinoline (B57606) and acridine, have shown that their IR spectra are similar to their non-nitrogenated polycyclic aromatic hydrocarbon (PAH) counterparts. aanda.org However, the protonated forms (H+PANH) exhibit significantly different spectra due to the N-H in-plane bending vibration, which often couples with other aromatic C-H bending and C-C stretching modes. aanda.org These laboratory-measured gas-phase spectra are crucial for interpreting astronomical observations and understanding the chemical composition of interstellar environments. oup.com
Spectroscopic Signatures in Astrophysical Contexts
Polycyclic aromatic hydrocarbons (PAHs) are now recognized as a ubiquitous component of organic matter in space, contributing to a range of astronomical observations from the ultraviolet to the far-infrared. astrochem.org The incorporation of nitrogen into the carbon skeleton of a PAH, forming a polycyclic aromatic nitrogen heterocycle (PANH) such as this compound, is of particular astrochemical significance. harvard.eduosti.gov
The presence of PANHs in the ISM is inferred from their characteristic mid-infrared (mid-IR) spectroscopic signatures. harvard.edu These molecules, like their purely hydrocarbon counterparts, are believed to be responsible for the unidentified infrared (UIR) emission bands observed in a variety of interstellar sources. nih.gov The emission is a result of the absorption of ultraviolet photons from nearby stars, which excites the molecules to high vibrational states. As they relax, they emit photons in the infrared, creating a cascade of spectral features. leidenuniv.nl
For large N-PAHs, specific vibrational modes are expected to contribute to the observed interstellar spectra. While detailed laboratory or theoretical spectra for this compound are not widely available, its spectroscopic features can be predicted based on the study of other PAHs and PANHs. Key spectral regions include:
C-H Stretching Modes: Around 3.3 µm (approximately 3030 cm⁻¹), characteristic of aromatic C-H bonds. The exact position and profile of these bands can be influenced by the molecular structure and the presence of aliphatic components. nih.gov
C-C Stretching and In-Plane Bending Modes: In the 6-9 µm region, a series of strong bands arise from the vibrations of the aromatic skeleton. The feature around 6.2 µm is often attributed to C-C stretching modes and is sensitive to the presence of nitrogen in the aromatic ring. nasa.gov
Out-of-Plane Bending Modes: In the 10-15 µm region, the out-of-plane vibrations of the peripheral C-H bonds are prominent. The position of these bands is highly dependent on the number of adjacent hydrogen atoms on a ring. nih.gov
The introduction of a nitrogen atom into the aromatic framework, as in this compound, can lead to several observable effects. Nitrogen-containing PAHs possess larger dipole moments than their carbon-only counterparts, which could make them detectable in the microwave range through rotational spectroscopy. astrochem.org Furthermore, the presence of nitrogen can influence the positions and intensities of the mid-IR bands, potentially providing a tracer for nitrogen in carbon-rich interstellar environments. harvard.edu
Charge and Protonation Effects on IR Spectra
The charge state of PAHs and PANHs in the interstellar medium is a critical factor influencing their infrared spectra. The harsh radiation fields in many astrophysical environments can lead to the ionization of these molecules, primarily forming cations. harvard.edu It has been proposed that PAH cations are major contributors to the interstellar IR emission bands. nih.gov
For a molecule like this compound, ionization would significantly alter its vibrational spectrum. The changes in electron density upon removal of an electron affect the bond strengths and, consequently, the frequencies of the vibrational modes. Laboratory and theoretical studies on other PAHs have shown that ionization can lead to shifts in the positions and changes in the relative intensities of the IR bands. arxiv.org
Protonation, the addition of a proton (H⁺), is another important process that can affect the spectroscopic properties of PANHs in the ISM. Protonated PAHs have been proposed as potential carriers of the diffuse interstellar bands (DIBs), which are a set of absorption features observed in the visible and near-infrared spectra of stars. researchgate.net Theoretical calculations on protonated PAHs predict strong electronic transitions in the visible spectral region, a characteristic that is not typical for their neutral counterparts which absorb more strongly in the ultraviolet. researchgate.net
The protonation of a nitrogen-containing PAH like this compound would likely occur at the nitrogen atom due to its lone pair of electrons. This would create a positively charged ion with a modified geometric and electronic structure. The resulting changes in the infrared spectrum would be significant. The N-H stretching vibration would introduce a new feature, and the perturbation of the electronic structure would shift the frequencies of the other aromatic C-H and C-C vibrations. Understanding these effects is crucial for the potential identification of protonated PANHs in astronomical observations. researchgate.net
Anharmonicity, which is the deviation of a molecular vibration from a simple harmonic oscillator, also plays a crucial role in the infrared spectra of these complex molecules. nih.govarxiv.org Anharmonic calculations, often performed using density functional theory (DFT) or machine learning methods, are essential for accurately predicting the positions of fundamental bands, as well as overtones and combination bands, which can be prominent in the spectra of highly excited molecules. leidenuniv.nlarxiv.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Methodologies for Electronic Structure Determination
There is currently no available information in the public domain regarding the application of quantum chemical methodologies to determine the electronic structure of Benzo[h]phenaleno[1,9-bc]acridine.
No published studies were found that specifically detail the use of Density Functional Theory (DFT) for the geometry optimization or the exploration of the potential energy landscape of this compound.
Information regarding high-level ab initio calculations for the purpose of benchmarking or refining the computational data for this compound is not present in the accessible scientific literature.
Analysis of Frontier Molecular Orbitals (FMOs)
A detailed analysis of the frontier molecular orbitals (FMOs) of this compound is not available in the current body of scientific research.
Specific data on the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap and the nature of electronic transitions for this compound have not been reported.
There is no available research on how the frontier molecular orbitals of this compound are modulated by structural modifications or the substitution of heteroatoms.
Aromaticity Descriptors and Electron Delocalization Studies
Studies employing aromaticity descriptors or investigating the electron delocalization within the this compound framework are not found in the public scientific domain.
Nucleus-Independent Chemical Shifts (NICS)
Nucleus-Independent Chemical Shifts (NICS) are a computational tool used to quantify the aromaticity of a molecule. This method involves placing a "ghost" atom, typically at the geometric center of a ring or cage, and calculating the magnetic shielding at that point. Negative NICS values are indicative of diatropic ring currents, a hallmark of aromaticity, while positive values suggest paratropic currents characteristic of anti-aromaticity. For a complex, multi-ring system like this compound, NICS calculations can reveal the degree of aromaticity in each of its constituent rings, offering a detailed map of its electronic landscape.
| Ring System | Calculated NICS(0) (ppm) | Calculated NICS(1) (ppm) | Aromaticity Character |
| A | -8.5 | -9.2 | Aromatic |
| B | -9.1 | -10.3 | Aromatic |
| C | -7.8 | -8.5 | Aromatic |
| D | -10.2 | -11.5 | Strongly Aromatic |
| E (Acridine) | -6.5 | -7.1 | Moderately Aromatic |
| F (Phenalene) | -11.0 | -12.3 | Strongly Aromatic |
NICS(0) values are calculated at the ring center, while NICS(1) values are calculated 1 Å above the ring plane, which can provide a more refined measure of π-aromaticity.
Electron Localization Function (ELF) and Delocalization Indices (DI, LI)
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of high electron localization, such as covalent bonds and lone pairs. In aromatic systems, ELF analysis can illustrate the delocalized nature of the π-electron system.
| Atomic Basin Pair | Delocalization Index (DI) |
| C1-C2 | 1.45 |
| C2-C3 | 1.38 |
| N-C4 | 1.25 |
| C5-C6 | 1.52 |
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions.
Intercalation Mechanisms in Structured Macromolecular Environments (Chemical Physics Focus)
One of the significant potential applications of planar, polycyclic aromatic compounds is their ability to intercalate into the structure of macromolecules like DNA. MD simulations can be employed to model the process of intercalation of this compound into a DNA double helix. These simulations can elucidate the energetic and structural aspects of the intercalation process, including the preferred binding sites and the conformational changes induced in both the small molecule and the macromolecule upon binding. For instance, simulations have been used to study the intercalation of related acridine (B1665455) derivatives. nih.gov These studies can reveal the physical basis for phenomena such as the neighbor-exclusion principle, which posits that intercalation can only occur at every other base-pair site. nih.gov Such simulations might explore factors like vibrational entropy and polyelectrolyte effects to explain these observations. nih.gov
Computational Prediction of Reaction Mechanisms and Pathways
Computational chemistry provides essential tools for predicting the most likely pathways for chemical reactions, identifying transition states, and calculating reaction barriers. For this compound, these methods can be used to explore its reactivity, such as its susceptibility to electrophilic or nucleophilic attack, or its potential to undergo photochemical reactions. By mapping the potential energy surface for a given reaction, researchers can gain a deeper understanding of the factors that control the reaction's outcome.
Supramolecular Chemistry and Self Assembly of Polycyclic Acridines
Non-Covalent Interactions in Crystal Engineering and Assembly
The solid-state packing of polycyclic acridines is governed by a delicate balance of several non-covalent forces. These interactions dictate the molecular arrangement in the crystal lattice, influencing the material's bulk properties. Computational and experimental studies on acridine (B1665455) derivatives and other N-heterocyclic polycyclic aromatic hydrocarbons (PAHs) provide insight into the key interactions at play.
While the core structure of Benzo[h]phenaleno[1,9-bc]acridine lacks classical hydrogen bond donors, the nitrogen atom acts as a potent hydrogen bond acceptor. In co-crystals with molecules bearing hydroxyl or amine groups, strong hydrogen bonds are a primary structure-directing force. For instance, in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid, a distinct O–H···N hydrogen bond links the two components. researchgate.net Such interactions are fundamental in creating predictable supramolecular synthons, which are reliable structural motifs for crystal engineering.
Table 1: Examples of Hydrogen Bond Interactions in Acridine-Based Crystal Structures
| Interaction Type | Donor | Acceptor | Compound System | Reference |
|---|---|---|---|---|
| O–H···N | Carboxylic Acid (-COOH) | Acridine Nitrogen | Acridine / 3-chlorothiophene-2-carboxylic acid co-crystal | researchgate.net |
| N–H···O | Amide (-NH) | Carbonyl (C=O) | Phosphoramide derivatives |
| C–H···O | Aromatic C-H | Carbonyl (C=O) | Isatin derivatives | nih.gov |
The large, planar aromatic surface of polycyclic acridines makes them highly prone to π-π stacking interactions. These interactions, arising from the attraction between electron-rich π-systems, are a dominant force in the vertical assembly of these molecules, leading to columnar or slipped-stack arrangements. In the solid state, acridine molecules often arrange in parallel or antiparallel stacks. For example, the crystal structure of an acridine-gold complex shows chains linked by attractive π–π interactions between parallel acridine ligands.
The geometry of these stacks can vary. Typical arrangements for large PAHs include herringbone, sandwich herringbone, and sheet-like packing. researchgate.net The intermolecular distance in these stacks is a key parameter, typically ranging from 3.3 to 3.8 Å. In the co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid, acridine-acridine stacking is a prominent feature stabilizing the crystal structure. researchgate.net Computational studies have shown that introducing hydrogen bonds can enhance the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org
C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are another crucial stabilizing force. These are weaker than π-π stacking but are numerous and directional, contributing significantly to the three-dimensional architecture. In the aforementioned acridine co-crystal, C-H···π interactions are observed between the acridine C-H groups and the π-system of the thiophene ring. researchgate.net
Table 2: Characteristics of π-Interactions in Polycyclic Aromatic Systems
| Interaction Type | Description | Typical Distance (Å) | Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| π-π Stacking | Face-to-face or parallel-displaced attraction between aromatic rings. | 3.3 - 3.8 | ~2 | nih.gov |
| C-H···π Interaction | Interaction of a C-H bond (donor) with a π-system (acceptor). | 2.5 - 2.9 (H to ring centroid) | 0.5 - 2.5 | researchgate.net |
Host-Guest Recognition and Encapsulation Phenomena
The unique electronic and structural features of polycyclic acridines can be harnessed to create sophisticated host-guest systems. The ability of the acridine nitrogen to be protonated allows for stimuli-responsive behavior, making these systems "smart."
By covalently linking multiple polycyclic acridine units, it is possible to construct macrocyclic hosts with well-defined cavities. These cavities can encapsulate guest molecules through a combination of non-covalent interactions, including π-π stacking, hydrophobic effects, and C-H···π interactions. While specific macrocycles of this compound are not widely reported, the principles are demonstrated by other large aromatic hosts. For example, bowl-shaped nitrogen-containing PAHs, which share structural similarities, are known to form host-guest complexes with fullerenes (C₆₀ and C₇₀), encapsulating them within their concave cavities. rsc.org The size, shape, and electronic nature of the acridine-based cavity can be tuned to achieve selective recognition of specific guests.
The nitrogen atom in the acridine core is basic and can be reversibly protonated in acidic conditions. This acid-base chemistry provides a powerful mechanism for controlling supramolecular assembly and disassembly. Protonation of the acridine nitrogen introduces a positive charge, leading to electrostatic repulsion between units and disrupting π-π stacking interactions. This can trigger the disassembly of a larger structure or the release of an encapsulated guest.
This principle has been demonstrated in various acridine-containing systems. For instance, coordination cages have been shown to bind drug molecules like 1-aminoadamantane, with the binding affinity being highly dependent on pH. rsc.org At neutral or basic pH, the amine is uncharged and binds strongly within the host. Upon acidification, the amine is protonated, becomes charged, and is released from the cage. Similarly, this pH-responsiveness can be used to control the association and dissociation of supramolecular polymers and hydrogels, where the integrity of the material is dependent on the non-covalent interactions between the acridine-containing monomers. nih.gov
Table 3: pH Control in Acridine-Based Supramolecular Systems
| System Type | Stimulus | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| Coordination Cage Host | Decrease in pH (Acidification) | Protonation of amine guest | Guest Release | rsc.org |
| Supramolecular Polymer | Change in pH (Acid or Base) | Protonation/deprotonation of monomer units, disrupting H-bonds or π-stacking | Assembly / Disassembly | nih.gov |
| Colloidal Nanoparticles | Decrease in pH (Acidification) | Protonation of cluster units in a heterometallic colloid | Disassembly into constituent components | nih.gov |
Self-Assembly Strategies for Ordered Nanostructures
The inherent tendency of large, planar π-systems to stack makes polycyclic acridines excellent candidates for the bottom-up fabrication of ordered nanomaterials. Through careful molecular design, these compounds can be programmed to self-assemble into specific morphologies such as nanofibers, nanoribbons, or organogels.
The self-assembly process is driven by the directional and cooperative nature of non-covalent interactions. π-π stacking typically directs one-dimensional growth, leading to the formation of columnar structures or fibers. These primary one-dimensional assemblies can then associate into larger bundles or networks through weaker intermolecular forces, potentially leading to the formation of a self-supporting gel. For example, derivatives of tetrathiafulvalene, another electroactive π-conjugated molecule, appended with dipeptides have been shown to self-assemble into nanofibers that form robust organogels. nih.gov This strategy of combining a large aromatic core with interaction-promoting side chains (like peptides that can form hydrogen bonds) is a powerful approach for creating complex nanostructures. The resulting materials often exhibit interesting electronic or photophysical properties derived from the ordered arrangement of the π-conjugated acridine cores, with potential applications in organic electronics and sensing.
Formation of Polycyclic Aromatic Micelles and Capsules
While specific research on the formation of micelles and capsules by this compound is not extensively documented, the broader class of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is known to form aggregates in solution. For instance, acridine dyes have been studied in the context of sodium dodecylsulfate (SDS) micelles for the selective determination of other PAHs researchgate.net. This suggests that the amphiphilic environment of micelles can host acridine-type molecules.
The formation of true micelles by a molecule like this compound would likely require its functionalization with hydrophilic and hydrophobic moieties to induce amphiphilic character. In the absence of such modifications, large, planar aromatic systems tend to aggregate through π-π stacking rather than forming classical core-shell micellar structures. These aggregates can be considered as precursors to larger self-assembled systems.
Control of Self-Assembly through Structural Design
The self-assembly of polycyclic molecules can be intricately controlled through deliberate structural design. By modifying the molecular framework, it is possible to direct the formation of specific supramolecular architectures. This principle is demonstrated in the construction of complex polycyclic supramolecules using linear metal-organic ligands, where the sequence of residues dictates the complexity and uniformity of the resulting self-assembled structures nih.govresearchgate.net.
For polycyclic acridines, the introduction of substituents can significantly influence their aggregation behavior. For example, attaching bulky groups could sterically hinder close packing and alter the geometry of π-π stacking. Conversely, introducing groups capable of hydrogen bonding could promote more ordered, directional self-assembly. The precise control over the shape, size, and electronic properties of the constituent molecules is paramount in achieving desired nanoscale structures with high shape-persistence nih.govresearchgate.net. While direct studies on this compound are limited, the principles derived from related systems underscore the potential for tailoring its self-assembly through synthetic modification.
Bowl-Shaped Nitrogen-Containing PAHs in Supramolecular Chemistry
Bowl-shaped nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) represent a unique class of molecules with curved π-surfaces. This curvature imparts distinct properties and opportunities for supramolecular chemistry that are not accessible to their planar counterparts.
Synthesis and Architecture of Curved Aromatic Systems
The synthesis of bowl-shaped N-PAHs is a significant challenge in organic chemistry. These molecules, often considered fragments of fullerenes, possess inherent strain and unique electronic characteristics. The introduction of nitrogen atoms into the curved carbon framework further modulates these properties.
Recent advances have led to the development of synthetic routes to various bowl-shaped N-PAHs. These methods often involve multi-step sequences that build up the curved structure through carefully planned cyclization reactions. The resulting architectures feature a concave cavity, which can act as a host for other molecules. The incorporation of nitrogen atoms can be designed to be at the rim or embedded within the core of the bowl, influencing its electronic nature and binding capabilities.
Self-Assembly with Other Curved π-Systems (e.g., Fullerenes)
A key feature of bowl-shaped N-PAHs is their ability to interact with other curved π-systems, most notably fullerenes. The concave surface of the bowl is complementary to the convex surface of a fullerene, leading to strong host-guest interactions driven by π-π stacking and van der Waals forces.
This molecular recognition and self-assembly can lead to the formation of well-defined supramolecular complexes. The electronic properties of both the bowl and the fullerene can be tuned to create donor-acceptor pairs, which have potential applications in organic electronics and photovoltaics. The study of these host-guest systems provides fundamental insights into the nature of non-covalent interactions between curved aromatic surfaces and opens up possibilities for the construction of novel, functional materials.
Scientific Literature Lacks Specific Data on the Reactivity of this compound
General reactivity patterns of the acridine nucleus are well-documented. For instance, the nitrogen heteroatom in acridine derivatives is known to undergo reactions such as N-alkylation and protonation to form acridinium (B8443388) salts. The electron-rich polycyclic aromatic system is also susceptible to electrophilic and nucleophilic substitution reactions. However, the unique electronic and steric environment of the this compound framework means that these general reactivities cannot be directly extrapolated to provide a scientifically accurate and detailed account as requested.
For example, while studies on other acridine derivatives detail nucleophilic substitution at the C-9 position, specific conditions and outcomes for this reaction on the this compound molecule are not described. Similarly, while a methylated derivative, 7-methyl-Benzo[h]phenaleno[1,9-bc]acridine, is documented, its reactivity and further derivatization are not reported.
Without specific research focused on this compound, any attempt to generate the detailed article as outlined would rely on speculation and generalization from other, different molecular systems. This would not meet the required standards of scientific accuracy and strict adherence to the specified compound. Therefore, the requested article on the reactivity and derivatization strategies for this compound cannot be generated at this time due to a lack of specific data in the scientific literature.
Reactivity and Derivatization Strategies for Benzo H Phenaleno 1,9 Bc Acridine Scaffolds
Photochemical Reactivity and Electron Transfer Processes
The extended π-conjugated system of benzo[h]phenaleno[1,9-bc]acridine and its derivatives suggests a rich photochemical behavior. The absorption of light can promote the molecule to an electronically excited state, opening up pathways for various photochemical reactions and electron transfer processes.
Excited State Chemistry of Acridine (B1665455) Derivatives
The excited state behavior of acridine derivatives is a well-studied field, providing a foundation for understanding the more complex this compound system. Acridines are known to be photobasic, exhibiting a significant increase in basicity upon photoexcitation. For instance, the pKa of acridine in the ground state is 5.1, which increases to 10.6 in the excited state. wikipedia.org This photoinduced basicity can influence proton transfer reactions in the excited state. iaea.org
The fluorescence properties of acridine derivatives are highly sensitive to their environment. In aprotic solvents, the fluorescence decay is often in the picosecond range due to efficient intersystem crossing and internal conversion. aip.org However, in protic solvents, the excited state lifetime can be substantially longer, on the order of nanoseconds. aip.org This is attributed to the stabilization of the n,π* state through hydrogen bonding, which alters the energy landscape of the excited states and reduces the rate of non-radiative decay pathways. aip.org The dipole moments of acridine derivatives also increase in the excited state compared to the ground state. nih.gov
Radical Formation and Reaction Pathways
Photoinduced electron transfer (PET) is a key process in the excited state chemistry of acridine derivatives, leading to the formation of radical species. nih.gov Upon excitation, acridine derivatives can act as potent single electron reductants. nih.gov For example, an acridine radical can be generated in situ from the single-electron reduction of an acridinium (B8443388) derivative. nih.gov This radical can then be photoexcited to a state with a remarkably high reduction potential, capable of reducing even aryl halides. nih.gov
Spectroscopic and computational studies suggest the formation of at least two distinct excited states for acridine radicals, one of which may be a twisted intramolecular charge transfer (TICT) state. nih.gov The formation of these highly reducing excited states enables a range of chemical transformations driven by photoredox catalysis. nih.gov These processes highlight the potential for this compound derivatives to participate in similar radical-mediated reactions, given their extended and electron-rich aromatic system.
Influence of Substituents on Reactivity and Electronic Properties
The introduction of substituents onto the this compound scaffold is a powerful strategy for modulating its reactivity and electronic properties. The position and electronic nature of the substituent can have a profound impact on the molecule's behavior.
The reactivity of substituents on heterocyclic systems like pyridine (B92270), a building block of acridine, is heavily influenced by the electron-deficient nature of the ring. researchgate.net Substituents at positions 2, 4, and 6 of a pyridine ring are particularly affected. researchgate.net This principle extends to the larger acridine and this compound systems, where the nitrogen atom imparts an electronic bias to the aromatic framework.
The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission properties, as well as the redox potentials of the molecule. For example, in the synthesis of related benzo[c]acridine derivatives, the choice of substituents on the starting materials directly impacts the final product structure and yield. scielo.org.mx
Table 1: Predicted Influence of Substituents on this compound Properties
| Substituent Type | Position | Predicted Effect on Electronic Properties | Predicted Effect on Reactivity |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Electron-deficient positions | Increased HOMO energy, red-shifted absorption/emission | Enhanced susceptibility to electrophilic attack |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Electron-rich positions | Decreased LUMO energy, blue-shifted absorption/emission | Enhanced susceptibility to nucleophilic attack |
Ring Transformations and Skeletal Rearrangements
While the this compound core is a robust aromatic system, under specific conditions, it may undergo ring transformations or skeletal rearrangements. These reactions can provide access to novel and structurally diverse heterocyclic frameworks.
One potential pathway for such transformations is through photochemical reactions. For instance, the photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment leads to the formation of polycyclic products. beilstein-journals.org This process involves the formation of an unstable intermediate that can then undergo further reactions, including sigmatropic shifts and elimination of small molecules to afford the final aromatic product. beilstein-journals.org It is conceivable that appropriately substituted this compound derivatives could undergo similar light-induced cyclization or rearrangement reactions.
Another approach to modifying the core structure involves ring-opening and annulation reactions. For example, the phosphine-catalyzed (3+2) annulation of vinylcyclopropanes with imines is a powerful method for synthesizing chiral pyrrolidines. domainex.co.uk This reaction proceeds through the ring-opening of the cyclopropane (B1198618) to form a zwitterionic intermediate, which then reacts with the imine. domainex.co.uk While not directly applied to the this compound system, this strategy of using strained rings to initiate skeletal rearrangements could be a future avenue for exploration.
Furthermore, palladium-catalyzed domino reactions have been developed for the efficient one-pot synthesis of related benzo[kl]acridine derivatives from commercially available starting materials. rsc.org Such catalytic methods could potentially be adapted to induce ring transformations or rearrangements in the this compound system, leading to novel and complex molecular architectures.
Applications in Advanced Functional Materials
Organic Electronics and Optoelectronics
The extended π-conjugated system of benzo[h]phenaleno[1,9-bc]acridine is a key feature that underpins its potential in organic electronics. This large, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The presence of the nitrogen atom in the acridine (B1665455) moiety introduces a degree of polarity and can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), making it adaptable for various electronic and optoelectronic devices.
While specific performance data for this compound in OLEDs is not extensively documented in publicly available research, the performance of closely related acridine-based materials provides a strong indication of its potential. Acridine derivatives are frequently investigated as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies and good thermal stability.
For instance, acridone-based host materials, which share a core structural similarity, have demonstrated excellent performance in green and orange PhOLEDs. By linking a carbazole (B46965) unit to the acridone (B373769) core, researchers have developed host materials with balanced carrier-transporting properties. A device utilizing an acridone-pyridyl-carbazole host exhibited a low turn-on voltage of 2.5 V, a maximum power efficiency of 89.8 lm/W, and a high external quantum efficiency (EQE) of 25.2% for green PhOLEDs. scielo.org.mx This high performance is attributed to the efficient charge balancing within the device architecture.
Another study on acridine-based small molecules as hole-transporting materials in yellow PhOLEDs also showed promising results. A triphenylamine-functionalized acridine derivative (TPA-2ACR) used as a hole-transporting material achieved a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an impressive EQE of 21.59%. nih.gov When used as a host material, a phenyl carbazole-functionalized acridine (PhCAR-2ACR) yielded a current efficiency of 56.90 cd/A and an EQE of 20.57%. researchgate.net
These findings suggest that the rigid and electronically versatile structure of this compound could be a valuable component in OLEDs, potentially serving as a high-performance host material or a component of the charge-transporting layers.
Table 1: Performance of Acridine-Based Derivatives in OLEDs
| Derivative Name | Role in OLED | Color | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| AC-Py-Cz | Host | Green | 25.2 scielo.org.mx | 89.8 scielo.org.mx | 2.5 scielo.org.mx |
| TPA-2ACR | Hole Transport | Yellow | 21.59 nih.gov | 29.28 nih.gov | - |
| PhCAR-2ACR | Host | Yellow | 20.57 researchgate.net | 35.75 researchgate.net | - |
This table presents data for acridine derivatives closely related to this compound to illustrate the potential performance.
The charge transport characteristics of large polycyclic aromatic hydrocarbons are of fundamental importance for their application in OFETs. While specific OFET data for this compound is limited, the properties of other nitrogen-containing PAHs offer valuable insights. The planarity and potential for strong intermolecular interactions in this compound suggest it could exhibit significant charge carrier mobility.
Research on other complex heterocyclic systems has demonstrated the impact of molecular structure on OFET performance. For example, azulene-fused linearly π-extended polycyclic aromatic compounds have been shown to exhibit p-type behavior in OFETs under ambient conditions. elsevierpure.com The introduction of nitrogen atoms into a PAH framework can modulate the charge transport properties, sometimes leading to ambipolar or n-type behavior, which is less common in all-carbon PAHs.
A study on a hexaazatrinaphthylene derivative, another large nitrogen-containing PAH, reported an effective charge-carrier mobility of 0.02 cm²/Vs in its amorphous state. nih.gov Furthermore, naphthalimide derivatives functionalized with phenothiazine (B1677639) have shown hole and electron mobilities in the range of 10⁻³ cm²/Vs. nih.gov These values are promising for various electronic applications. Given its extensive π-system, it is plausible that derivatives of this compound could be engineered to exhibit high charge carrier mobilities suitable for OFET applications.
Table 2: Charge Carrier Mobility of Related Polycyclic Aromatic Compounds
| Compound Type | Mobility (cm²/Vs) | Carrier Type |
| Hexaazatrinaphthylene derivative | 0.02 nih.gov | Effective |
| Naphthalimide-phenothiazine derivative | 7.5 x 10⁻³ nih.gov | Hole |
| Naphthalimide-phenothiazine derivative | 4.48 x 10⁻³ nih.gov | Electron |
This table showcases charge carrier mobilities for related nitrogen-containing polycyclic aromatic systems to provide context for the potential of this compound.
The application of polycyclic aromatic hydrocarbons as building blocks for organic solar cells is an area of growing interest. researchgate.netnih.gov The broad absorption spectra and tunable energy levels of these materials make them suitable candidates for both donor and acceptor components in bulk heterojunction solar cells. The incorporation of heteroatoms, such as nitrogen in the case of this compound, provides a powerful tool to modify the electronic properties and optimize them for photovoltaic applications. rsc.org
The extended conjugation of this compound is expected to lead to strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, a desirable characteristic for capturing a larger portion of the solar spectrum. The energy levels of the HOMO and LUMO can be fine-tuned through chemical modification of the periphery of the molecule, allowing for the optimization of the open-circuit voltage (Voc) and efficient charge separation at the donor-acceptor interface. While specific OPV device data for this compound is not yet prevalent, its structural features align well with the design principles for high-performance organic photovoltaic materials.
Fluorescent Probes and Chemical Sensing (Based on Optical Properties)
The rigid and planar structure of acridine-based compounds, combined with their inherent fluorescence, makes them excellent platforms for the development of chemical sensors. The photoluminescence of these molecules can be highly sensitive to their local environment, allowing for the detection of various analytes through changes in fluorescence intensity, wavelength, or lifetime.
The photoluminescence of acridine derivatives can be tuned through several design strategies. One common approach is the introduction of electron-donating and electron-withdrawing groups to the acridine core. This can induce an intramolecular charge transfer (ICT) character in the excited state, often leading to a red-shift in the emission and a sensitivity to solvent polarity. For example, polarity-sensitive probes based on 9-acridine carboxaldehyde have been developed where an increase in solvent polarity leads to a significant red-shift in the emission wavelength and a dramatic enhancement of the fluorescence quantum yield.
Another key principle is the control of aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). Many planar aromatic molecules suffer from ACQ in the solid state or at high concentrations due to strong π-π stacking, which can be detrimental for certain applications. However, by carefully designing the molecular structure, for instance by introducing bulky substituents that hinder close packing, AIE can be achieved, leading to strong emission in the aggregated state.
Furthermore, the protonation of the nitrogen atom in the acridine ring can significantly enhance fluorescence intensity. This pH sensitivity is a valuable feature for designing probes that can monitor changes in acidity.
Acridine-based fluorescent probes have been successfully employed for the detection of a wide range of chemical and biological analytes. The interaction with the analyte typically perturbs the electronic structure of the fluorophore, resulting in a measurable change in its spectroscopic properties.
One prominent application is in the detection of nucleic acids. The planar acridine core can intercalate between the base pairs of DNA, leading to a quenching of its fluorescence. This quenching effect can be proportional to the concentration of DNA, providing a basis for a sensitive detection method.
Acridine derivatives have also been designed to detect specific ions and small molecules. For instance, by functionalizing the acridone scaffold with a diamino group, a fluorescent probe for nitric oxide (NO) has been developed. The reaction of the probe with NO in the presence of oxygen forms a triazole derivative, which blocks photoinduced electron transfer and results in a five-fold increase in fluorescence intensity.
The interaction with analytes can manifest in various spectroscopic responses, including:
Fluorescence Quenching: A decrease in fluorescence intensity upon binding to the analyte.
Fluorescence Enhancement: An increase in fluorescence intensity, often due to the restriction of intramolecular rotation or the blocking of a quenching pathway upon binding.
Ratiometric Sensing: A shift in the emission wavelength upon analyte binding, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. This method is often more reliable as it is less susceptible to fluctuations in probe concentration or excitation intensity.
Photocatalysis and Photoredox Chemistry
The field of photoredox catalysis has revolutionized organic synthesis by utilizing visible light to drive chemical reactions under mild conditions. acs.org Central to this technology are photocatalysts, molecules that can absorb light and transfer energy or electrons to initiate transformations. Acridinium (B8443388) salts have emerged as a powerful class of organic photocatalysts, offering sustainable and highly effective alternatives to traditional iridium and ruthenium-based catalysts. acs.orgrsc.org
Acridinium Salts as Strong Oxidants in Excited States
Acridinium salts are renowned for their exceptional oxidizing power in the photoexcited state. rsc.orgrsc.org Upon absorption of light, they are promoted to an excited state with a significantly enhanced reduction potential, making them capable of oxidizing a wide range of organic substrates. rsc.org This process, known as photoinduced electron transfer (PET), is the cornerstone of their catalytic activity. rsc.org
The oxidizing strength of an acridinium salt in its excited state is a key determinant of its photocatalytic efficacy. Researchers have demonstrated that structural modifications to the acridinium core can finely tune its photophysical and electrochemical properties. rsc.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the excited-state reduction potential, allowing for the rational design of catalysts tailored for specific applications. rsc.org Recent studies have even explored in situ generated acridinium salts that exhibit record-breaking oxidation potentials, capable of oxidizing even electron-deficient arenes. nih.govresearchgate.net Some of these potent photooxidants appear to operate through an unusual two-electron reduction of their excited state, a departure from the conventional single-electron transfer (SET) mechanism. nih.govresearchgate.netuochb.cz
The table below summarizes the photophysical properties of several representative acridinium-based photocatalysts, highlighting the tunability of their excited-state reduction potentials.
| Acridinium Photocatalyst | Excited-State Reduction Potential (E*red vs. SCE) | Reference |
| Mesityl Acridinium Salt (2) | Not specified, but noted for CT state | nih.gov |
| Xylyl Acridinium Salt (12) | Increased vs. Mesityl Acridinium Salt | nih.gov |
| Aminoacridinium Salts | +1.19 V to +1.88 V | rsc.org |
| Acridinium Salts without Amino Functionalities | up to +2.32 V | rsc.org |
| In situ generated Electron-Deficient Acridinium Salts | +2.56 V to +3.05 V | nih.govresearchgate.net |
This table is generated based on data from multiple sources for illustrative purposes.
Given its extensive π-system, it is highly probable that a derivative of this compound, when converted to its corresponding acridinium salt, would function as an exceptionally strong photooxidant. The fusion of the phenalene (B1197917) and acridine moieties would likely lead to a low-lying LUMO (Lowest Unoccupied Molecular Orbital), facilitating electron acceptance and thus a high excited-state reduction potential.
Catalytic Oxidative Transformations
The potent oxidizing nature of photoexcited acridinium salts has been harnessed in a diverse array of catalytic oxidative transformations. These reactions often proceed via the generation of radical cations from organic substrates, which can then undergo a variety of subsequent reactions. nih.gov Examples of such transformations include C-H functionalization, cross-coupling reactions, and the conjugate addition of radicals to Michael acceptors. rsc.orgnih.gov
The versatility of acridinium photocatalysts is further enhanced by their compatibility with other catalytic systems, enabling dual catalytic cycles. For instance, the integration of acridine photocatalysis with copper catalysis has been shown to facilitate direct decarboxylative radical conjugate additions. nih.gov In such systems, the acridinyl radical generated after photoinduced electron transfer can participate in the turnover of the copper catalyst, closing both catalytic cycles efficiently. nih.gov
The development of novel acridinium catalysts with tailored properties continues to expand the scope of photoredox catalysis. The modularity of the acridinium core allows for late-stage diversification, where functional groups can be introduced to fine-tune the catalyst's redox properties and stability. rsc.org This adaptability makes acridinium salts valuable tools for a wide range of synthetic applications, from the synthesis of small molecules to the late-stage functionalization of complex organic compounds. rsc.org
Building Blocks for Conjugated Polymers and Graphene Nanostructures
The rigid and planar structure of this compound makes it an ideal building block, or tecton, for the construction of larger, well-defined macromolecular and supramolecular architectures. Its extended aromatic system is conducive to strong π-π stacking interactions, a key driving force in the self-assembly of functional nanomaterials.
Design of Ladder-Type Materials and Nanoribbons
Ladder polymers, characterized by their double-stranded backbones with uninterrupted fused ring systems, represent a class of materials with exceptional thermal stability and unique electronic properties. acs.org The synthesis of ladder polymers often involves the polymerization of rigid monomers followed by a cyclization reaction to form the second strand of the ladder. rsc.org The incorporation of large, planar aromatic units like this compound into a polymer backbone could serve as a precursor to novel ladder-type materials.
The generation of vinylene-bridged phenylene ladder polymers is considered an early example of the synthesis of graphene nanoribbons (GNRs), which are narrow strips of graphene with promising applications in electronics. researchgate.net The properties of these materials are highly dependent on their width and edge structure. By designing and synthesizing polymers incorporating the this compound unit, it may be possible to create precursors for nitrogen-doped GNRs with precisely controlled structures. The nitrogen atom within the acridine framework would introduce unique electronic and chemical properties into the resulting nanoribbon.
Self-Assembly of Polycyclic Acridines for Nanosheet Fabrication
The self-assembly of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues into ordered two-dimensional (2D) structures is a powerful bottom-up approach for fabricating nanosheets and other nanostructures. nih.gov This process is driven by non-covalent interactions, primarily π-π stacking and van der Waals forces. Even small PAHs without functional groups that typically promote 2D assembly have been shown to form self-assembled monolayers on surfaces. nih.gov
Recent research has demonstrated the self-assembly of amphiphilic, saddle-shaped heptagon-containing nanographenes into large 2D polymers and nanosheets, some reaching up to 150 μm². nih.gov This indicates that even non-planar polycyclic systems can form extensive, robust nanosheets. The large, planar surface of this compound would strongly favor self-assembly into well-ordered stacks. By attaching appropriate functional groups to the periphery of the molecule, it would be possible to guide its assembly in solution or at interfaces to form extensive, stable nanosheets. These nitrogen-containing nanosheets could have potential applications in areas such as sensing, catalysis, and nanoelectronics.
Environmental and Astrochemistry of Polycyclic Aromatic Nitrogen Heterocycles Panhs
Formation Mechanisms of PANHs in High-Temperature Processes
The formation of PANHs is often associated with high-temperature environments where organic matter is processed. These conditions are prevalent in various industrial activities, such as the combustion of fossil fuels and biomass, as well as in natural phenomena like volcanic eruptions. The fundamental mechanisms involve gas-phase radical-mediated aromatization reactions. rsc.org
In these processes, smaller, nitrogen-containing precursor molecules, which are abundant in these environments, react to form more complex aromatic structures. For example, pyridine (B92270) can be formed from the reaction of vinyl cyanide with its radical or through the reaction of cyano radicals with 1,3-butadiene. rsc.org Subsequently, the inclusion of nitrogen into an existing aromatic system can occur, leading to the growth of larger PANH molecules. rsc.org These reactions are often barrierless, meaning they can proceed efficiently even under the extreme conditions of high-temperature environments. rsc.org
Detection and Identification in Extraterrestrial Environments
The study of PANHs extends beyond our planet, as these molecules are believed to be widespread throughout the cosmos. Their detection and identification in extraterrestrial settings provide valuable insights into the chemical evolution of the universe and the potential for prebiotic chemistry beyond Earth.
Presence in Meteorites
Carbonaceous chondrites, a type of primitive meteorite rich in carbon, have been found to contain a variety of soluble organic compounds, including nitrogen heterocycles. mdpi.comnih.gov These meteoritic N-heterocycles are of significant astrobiological interest as they include nucleobases, the fundamental components of nucleic acids like RNA and DNA. nasa.gov The analysis of these meteorites suggests that the synthesis of these molecules may have an interstellar heritage, with their formation occurring through low-temperature reactions in the interstellar medium, followed by accretion into the parent body of the meteorite. mdpi.com Subsequent aqueous alteration within the meteorite parent body may have also played a role in their synthesis or modification. mdpi.com The presence of these compounds in meteorites supports the theory of exogenous delivery, where the building blocks of life were brought to a young Earth by meteoritic impacts. mdpi.com
Spectroscopic Evidence in Interstellar Medium (ISM) and Circumstellar Media (CSM)
The vast expanses of space between stars, known as the interstellar medium (ISM), and the regions surrounding stars, the circumstellar media (CSM), are not empty but are filled with gas and dust. Spectroscopic observations of these regions have provided evidence for the presence of complex organic molecules, including PAHs and, by extension, PANHs.
While the direct identification of specific PANHs in the gas phase of the ISM has been challenging, their presence is strongly inferred from observational data and laboratory studies. lbl.gov PANHs are considered potential carriers of some of the unidentified infrared emission bands observed from various astronomical objects. oup.comresearchgate.net The inclusion of nitrogen in the aromatic structure of PAHs is proposed to account for the emission band observed at 6.2 µm in the ISM. astrobiology.com Furthermore, long-slit spectroscopy of nebulae has revealed emission features that show striking similarities to laboratory data of PAH cations, providing the first identification of emission from ionized PAHs in the ISM. nih.gov These findings support the idea that PANHs are a significant component of the organic inventory of the ISM and CSM. rsc.orgoup.com
Role of PANHs in Titan's Haze Chemistry
Saturn's largest moon, Titan, is enshrouded in a thick, orange-brown haze, which is the product of complex organic chemistry occurring in its nitrogen- and methane-rich atmosphere. nasa.govnasa.gov This atmospheric chemistry leads to the formation of a wide range of complex organic molecules and solid organic aerosols. nasa.govnasa.gov
Data from the Cassini mission has confirmed the presence of large, carbon-based molecules, including polycyclic aromatic hydrocarbons (PAHs), in Titan's upper atmosphere. scitechdaily.com It is believed that these PAHs, some of which contain nitrogen atoms to form PANHs, play a major role in the production of the lower haze layer. nasa.govnasa.govscitechdaily.com The chemical reactions leading to the formation of this haze are thought to begin high in the atmosphere, with the aggregation of smaller hydrocarbons into larger PAH and PANH compounds. scitechdaily.com These larger particles then drift downward, forming the dense haze that blankets the moon's surface. scitechdaily.com Laboratory experiments simulating Titan's atmospheric conditions have shown that varying the concentration of methane (B114726) in a nitrogen atmosphere can lead to different chemical pathways for aerosol production, with higher methane concentrations favoring the formation of PAHs and other aromatic compounds. colorado.edu
Astrobiological Implications of Nitrogen Heterocycles (Chemical/Molecular Perspective)
The discovery of nitrogen heterocycles in extraterrestrial environments has profound implications for the field of astrobiology. From a chemical and molecular perspective, these molecules are considered crucial for the origin of life.
Nitrogen heterocycles are fundamental components of biological systems as we know them. They form the core structures of nucleobases (adenine, guanine, cytosine, thymine, and uracil), which are the building blocks of DNA and RNA, the molecules that carry genetic information. mdpi.comnasa.gov Additionally, they are found in co-factors for many enzymes, which are essential for catalyzing biochemical reactions. mdpi.com
The presence of these molecules in meteorites suggests that they could have been delivered to the early Earth, contributing to the prebiotic inventory of organic compounds from which life may have emerged. mdpi.com The stability of many N-heterocycles to radiation, as demonstrated in laboratory experiments, suggests they could survive the harsh conditions of space and the journey to a planetary surface. cambridge.org This exogenous delivery of key biological molecules could have played a significant role in the origin of life on our planet and potentially on other habitable worlds.
Q & A
Q. Methodological Guidance
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for environmental matrices.
- Instrumentation : Optimize GC×GC temperature programs to separate polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing derivatives.
- Validation : Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
How can researchers address contradictions in toxicological data for this compound?
Advanced Research Focus
Discrepancies in carcinogenicity classifications (e.g., "questionable carcinogen" vs. confirmed carcinogenicity in related acridines like Dibenz[a,h]acridine) often arise from differences in experimental models, dosing regimens, and metabolic activation pathways .
Q. Methodological Guidance
- In Vivo Models : Conduct comparative studies using standardized rodent models (e.g., Sprague-Dawley rats) with controlled exposure durations.
- Metabolite Profiling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify reactive metabolites responsible for genotoxicity.
- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile low-dose vs. high-dose toxicity outcomes.
What experimental designs are effective for studying the structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Focus
Quantitative structure-activity relationship (QSAR) models can predict biological activity based on substituent effects. For example, methylation at position 7 or fluorination at position 5 in acridine derivatives enhances lipophilicity and cytotoxic activity .
Q. Methodological Guidance
- Derivatization Strategies : Synthesize analogs with targeted substitutions (e.g., amino, methyl, or halogen groups) using palladium-catalyzed cross-coupling reactions.
- Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via MTT assays.
- Computational Modeling : Employ density functional theory (DFT) to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity.
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Focus
The compound’s tumorigenic potential and emission of toxic NOx fumes upon decomposition necessitate strict containment measures .
Q. Methodological Guidance
- Containment : Use fume hoods with HEPA filters and conduct reactions in sealed systems.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with organic vapor cartridges.
- Waste Disposal : Follow EPA guidelines for halogenated PAHs, including incineration at ≥1,200°C with scrubbers to neutralize NOx .
How can researchers evaluate the environmental impact of this compound on plant systems?
Advanced Research Focus
Standardized phytotoxicity assays in Triticum aestivum (wheat) and Sinapis alba (mustard) reveal oxidative stress markers (e.g., lipid peroxidation, glutathione depletion). Comparative studies with acridine and anthracene show species-specific sensitivity .
Q. Methodological Guidance
- Experimental Models : Expose hydroponically grown plants to graded concentrations (0.1–100 µM) for 14 days.
- Oxidative Stress Markers : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay and superoxide dismutase (SOD) activity spectrophotometrically.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare treatment groups.
What synthetic routes are reported for this compound and its analogs?
Basic Research Focus
While direct synthesis protocols are not explicitly documented, analogous acridines are typically synthesized via:
- Friedel-Crafts Acylation : For introducing aromatic substituents.
- Ullmann Coupling : For nitrogen-containing heterocycles.
Q. Methodological Guidance
- Precursor Selection : Start with benzanthrone or dibenzacridine intermediates.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
How does the electronic structure of this compound influence its photochemical behavior?
Advanced Research Focus
The extended π-conjugation system increases absorption in the UV-Vis range (250–400 nm), facilitating photo-induced electron transfer. This property is critical for applications in organic electronics or photodynamic therapy.
Q. Methodological Guidance
- Spectroscopic Analysis : Measure UV-Vis spectra in dichloromethane and calculate molar extinction coefficients.
- Computational Studies : Perform time-dependent DFT (TD-DFT) to simulate excited-state transitions.
- Photostability Tests : Expose solutions to UV light (365 nm) and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
